molecular formula C9H6N2O B14237145 4-(Cyanomethyl)-3-hydroxybenzonitrile CAS No. 538342-37-9

4-(Cyanomethyl)-3-hydroxybenzonitrile

Cat. No.: B14237145
CAS No.: 538342-37-9
M. Wt: 158.16 g/mol
InChI Key: XJMWPVOVIUETLM-UHFFFAOYSA-N
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Description

4-(Cyanomethyl)-3-hydroxybenzonitrile is an organic compound characterized by the presence of a cyanomethyl group and a hydroxybenzonitrile moiety This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyanomethyl)-3-hydroxybenzonitrile typically involves the reaction of 3-hydroxybenzonitrile with a cyanomethylating agent. One common method is the reaction of 3-hydroxybenzonitrile with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Cyanomethyl)-3-hydroxybenzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 4-(Cyanomethyl)-3-oxobenzonitrile.

    Reduction: The nitrile group can be reduced to an amine, yielding 4-(Cyanomethyl)-3-aminobenzonitrile.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-(Cyanomethyl)-3-oxobenzonitrile

    Reduction: 4-(Cyanomethyl)-3-aminobenzonitrile

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(Cyanomethyl)-3-hydroxybenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Cyanomethyl)-3-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, the nitrile group can interact with active sites of enzymes, leading to inhibition of their activity. The hydroxy group can form hydrogen bonds with target proteins, affecting their function and stability.

Comparison with Similar Compounds

4-(Cyanomethyl)-3-hydroxybenzonitrile can be compared with other similar compounds, such as:

  • 4-(Cyanomethyl)-2-hydroxybenzonitrile
  • 4-(Cyanomethyl)-4-hydroxybenzonitrile
  • 4-(Cyanomethyl)-3-methoxybenzonitrile

These compounds share similar structural features but differ in the position or nature of the substituents

Properties

CAS No.

538342-37-9

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

4-(cyanomethyl)-3-hydroxybenzonitrile

InChI

InChI=1S/C9H6N2O/c10-4-3-8-2-1-7(6-11)5-9(8)12/h1-2,5,12H,3H2

InChI Key

XJMWPVOVIUETLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)O)CC#N

Origin of Product

United States

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